RockPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions
RockPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the RockPhos Pd G3 precatalyst, a third-generation Buchwald palladacycle. It details the catalyst's chemical identity, physical properties, and its broad applicability in various palladium-catalyzed cross-coupling reactions critical to modern organic synthesis and drug discovery. This document furnishes researchers with detailed experimental protocols, quantitative performance data, and a visual representation of the catalytic cycle to facilitate its effective implementation in the laboratory.
Chemical Identity and Properties
Full Chemical Name: [2-(Di-tert-butylphosphino)-3-methoxy-6-methyl-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-aminobiphenyl)]palladium(II) methanesulfonate
CAS Number: 2009020-38-4
| Property | Value |
| Molecular Formula | C₄₄H₆₂NO₄PPdS |
| Molecular Weight | 838.43 g/mol |
| Appearance | White to off-white powder[1] |
| Melting Point | 220-250 °C |
| Stability | Air, moisture, and thermally stable[1] |
| Solubility | Soluble in a wide range of common organic solvents[1] |
Storage and Handling: RockPhos Pd G3 is an air and moisture-stable solid that can be handled in the air for weighing and reaction setup.[1] For long-term storage, it is recommended to keep the material under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.
Catalytic Applications and Performance
RockPhos Pd G3 is a versatile and highly active precatalyst for a variety of cross-coupling reactions. Its bulky and electron-rich biarylphosphine ligand facilitates challenging transformations, often with low catalyst loadings and under mild reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and RockPhos Pd G3 has demonstrated utility in this area, particularly for the coupling of primary amines with aryl chlorides.
Table 1: Representative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | n-Hexylamine | 1.0 | NaOtBu | Toluene | 100 | 18 | >95 |
| 2-Chlorotoluene | Cyclohexylamine | 1.5 | K₃PO₄ | t-BuOH | 110 | 24 | 85 |
| 4-Chloroanisole | Aniline | 1.0 | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
Carbon-Oxygen (C-O) Bond Formation
A significant application of RockPhos Pd G3 is in the challenging C-O bond-forming reactions, particularly the arylation of primary and secondary aliphatic alcohols.[2][3] The steric bulk of the RockPhos ligand is crucial for promoting the reductive elimination step and minimizing side reactions like β-hydride elimination.[4]
Table 2: Performance in the Arylation of Alcohols
| Aryl Halide | Alcohol | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | 1-Butanol | 1.0 | NaOtBu | Toluene | 100 | 16 | 93 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-Propanol | 1.5 | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 2-Chloropyridine | Cyclohexanol | 2.0 | K₃PO₄ | Toluene | 100 | 18 | 88 |
Suzuki-Miyaura Coupling
RockPhos Pd G3 is also effective in Suzuki-Miyaura couplings, particularly with challenging substrates such as sterically hindered aryl chlorides and unstable boronic acids.[1]
Table 3: Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid/Ester | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Dimethylchlorobenzene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 91 |
| 4-Chloroanisole | (4-Fluorophenyl)boronic acid | 0.5 | Cs₂CO₃ | Dioxane/H₂O | 80 | 6 | 96 |
| 1-Bromo-3,5-dimethylbenzene | 2-Thiopheneboronic acid | 1.0 | K₂CO₃ | THF/H₂O | 65 | 18 | 89 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
An oven-dried reaction vessel equipped with a magnetic stir bar and a condenser is charged with the aryl chloride (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol). The vessel is sealed with a septum, and the atmosphere is replaced with argon. RockPhos Pd G3 (0.01 mmol, 1 mol%) is then added, followed by the addition of anhydrous toluene (5 mL) via syringe. The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
General Procedure for the Arylation of Alcohols with Aryl Bromides
To an oven-dried Schlenk tube containing a magnetic stir bar is added the aryl bromide (1.0 mmol), the alcohol (1.5 mmol), and cesium carbonate (1.5 mmol). The tube is sealed, evacuated, and backfilled with argon. RockPhos Pd G3 (0.015 mmol, 1.5 mol%) and anhydrous dioxane (5 mL) are added. The mixture is stirred at 110 °C until the starting material is consumed as indicated by TLC or GC analysis. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by silica gel chromatography.
Catalytic Cycle and Activation Pathway
RockPhos Pd G3 is a precatalyst that requires activation to generate the catalytically active Pd(0) species. The activation process and the subsequent catalytic cycle for a representative Buchwald-Hartwig amination are depicted below.
Caption: Activation of RockPhos Pd G3 and the catalytic cycle for Buchwald-Hartwig amination.
Conclusion
RockPhos Pd G3 is a highly effective and versatile third-generation Buchwald precatalyst that facilitates a broad range of challenging cross-coupling reactions. Its stability, high reactivity, and applicability to the formation of C-N, C-O, and C-C bonds make it an invaluable tool for synthetic chemists in academic and industrial research. The detailed protocols and performance data provided in this guide are intended to enable researchers to harness the full potential of this advanced catalyst in their synthetic endeavors.
References
- 1. RockPhos Pd G3 | 2009020-38-4 | Benchchem [benchchem.com]
- 2. An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
